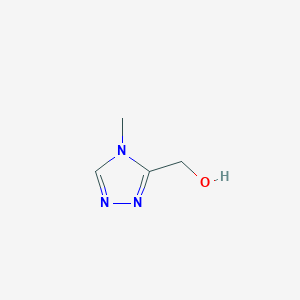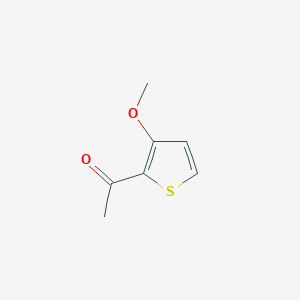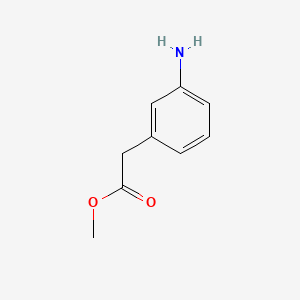![molecular formula C8H7NO3 B1317161 6H-呋喃并[2,3-b]吡咯-5-羧酸甲酯 CAS No. 201019-27-4](/img/structure/B1317161.png)
6H-呋喃并[2,3-b]吡咯-5-羧酸甲酯
描述
“Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” is a chemical compound . It belongs to A,B-diheteropentalenes, which possess differing degrees of aromaticity based upon chemical behavior such as their ability to undergo substitution reactions with electrophilic reagents .
Synthesis Analysis
“Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . 6-Methyl and 6-benzyl derivatives were obtained using phase-transfer catalysis conditions (PTC) .Molecular Structure Analysis
The molecular structure of “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” is complex and involves several key components . The correlation of the 13C and 15N chemical shifts with the data of the calculated (AM1) net atomic charges is discussed .Chemical Reactions Analysis
The formylation of “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” gave 2-formylated compounds . Compounds were prepared by reactions of corresponding esters with hydrazine in refluxing ethanol . By reaction with hydroxylammonium chloride in acetic anhydride in the presence of pyridine, methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates were obtained . The reaction of these compounds with sodium azide and ammonium chloride in dimethylformamide led to methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” can be analyzed using various techniques. For example, IR (KBr) and 1H NMR (DMSO-d6) can provide valuable information about the compound .科学研究应用
杂环化合物的合成
6H-呋喃并[2,3-b]吡咯-5-羧酸甲酯是合成各种杂环化合物的先驱。 它用于制备在开发新型药理学药物中起重要作用的衍生物 . 该化合物能够进行甲酰化及其后续反应,使其成为合成多种杂环结构的宝贵起始原料。
药理活性分子的开发
6H-呋喃并[2,3-b]吡咯-5-羧酸甲酯的衍生物因其潜在的药理活性而受到关注。 呋喃并[2,3-b]吡咯的结构基序存在于表现出多种生物活性的分子中,使其成为药物开发的候选者 .
材料科学应用
研究表明,呋喃并[2,3-b]吡咯衍生物在材料科学方面具有前景。 这些化合物可用于创造具有特定电子和光子特性的材料,这在开发新技术方面非常有用 .
有机合成方法
该化合物在有机合成方法中也很重要。 它参与了 Hemetsberger–Knittel 和 Ketcham 合成方案的一部分反应,这些方案用于以高精度创建复杂的有机分子 .
有机半导体设计
由于其富电子杂环,6H-呋喃并[2,3-b]吡咯-5-羧酸甲酯是有机半导体设计中的关键成分。 这些半导体对于开发有机发光二极管 (OLED) 和其他电子器件至关重要 .
催化研究
该化合物的衍生物用于催化研究,以研究新的催化过程。 这项研究可以导致更有效、更环保的化学反应,这对于可持续化学实践至关重要 .
农业化学
在农业化学中,6H-呋喃并[2,3-b]吡咯-5-羧酸甲酯衍生物因其作为潜在农药或除草剂的用途而受到研究。 其独特的化学结构允许探索针对害虫和杂草的新作用方式 .
核磁共振波谱中的化学位移相关性
该化合物用于核磁共振 (NMR) 波谱研究,以了解化学位移与分子结构之间的相关性。 这些信息对于有机化合物的鉴定和表征至关重要 .
作用机制
Target of Action
It’s known that this compound belongs to a,b-diheteropentalenes, which possess differing degrees of aromaticity based on their chemical behavior .
Mode of Action
The mode of action of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves its ability to undergo substitution reactions with electrophilic reagents . The proximity of the electrophilic iminium carbon and the carboxylate favors the collapse and fast formation of the C–O bond .
Biochemical Pathways
It’s known that this compound and its derivatives were obtained using phase-transfer catalysis conditions .
Result of Action
It’s known that this compound was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate .
安全和危害
生化分析
Biochemical Properties
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. One notable interaction is with hydrazine, which leads to the formation of hydrazones. This interaction is facilitated by the presence of the carboxylate group, which acts as a reactive site for nucleophilic attack . Additionally, the compound can undergo formylation reactions, resulting in the formation of formylated derivatives that can further interact with biomolecules such as hydroxylammonium chloride to produce cyano derivatives . These interactions highlight the compound’s versatility and potential for use in biochemical assays and synthetic applications.
Cellular Effects
The effects of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in metabolic pathways can lead to alterations in metabolite levels and flux . Additionally, its ability to form reactive intermediates can impact cellular redox states and signaling cascades, potentially leading to changes in gene expression profiles and metabolic activities.
Molecular Mechanism
At the molecular level, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of enzymatic activity . For example, the compound’s interaction with hydrazine results in the formation of hydrazones, which can inhibit certain enzymatic functions. Additionally, the compound’s formylated derivatives can act as electrophiles, interacting with nucleophilic sites on proteins and altering their function . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activities and gene expression profiles . These findings highlight the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate in animal models vary with different dosages. At lower doses, the compound has been observed to modulate metabolic pathways and enzyme activities without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in animal studies.
Metabolic Pathways
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can undergo formylation, cyano addition, and hydrazone formation, each of which involves specific enzymes and cofactors . These metabolic transformations can impact the overall metabolic flux and levels of key metabolites, highlighting the compound’s role in modulating biochemical pathways.
Transport and Distribution
Within cells and tissues, Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity, which determine its affinity for different cellular components .
Subcellular Localization
The subcellular localization of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and exerts its effects in a targeted manner. The compound’s ability to localize to specific subcellular regions underscores its potential as a tool for studying cellular processes and biochemical pathways.
属性
IUPAC Name |
methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXOWBBVDPNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579066 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201019-27-4 | |
| Record name | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-Furo[2,3-b]pyrrole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method employed for Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate?
A1: The research highlights the successful synthesis of Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (2a) through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate (1) []. This method offers a pathway to the desired furo[2,3-b]pyrrole structure. Further modifications, such as the introduction of methyl (2b) and benzyl (2c) substituents at the 6-position, were achieved using phase-transfer catalysis (PTC) conditions []. This demonstrates the versatility of synthetic approaches in tailoring the structure of these compounds for potential further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)



![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)



![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)



![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)